molecular formula C9H10BrFO B1290856 2-Bromo-4-fluoro-1-propoxybenzene CAS No. 1016889-72-7

2-Bromo-4-fluoro-1-propoxybenzene

Cat. No. B1290856
CAS RN: 1016889-72-7
M. Wt: 233.08 g/mol
InChI Key: MZASMHWXAIRSKJ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-propoxybenzene is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods can be inferred from the studies on similar bromo-fluorobenzene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, material science, and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of bromo-fluorobenzene derivatives is often achieved through nucleophilic aromatic substitution reactions, as demonstrated in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene . Another approach involves the Br/Li exchange reaction followed by a reaction with alkyl isothiocyanates to produce thioxobenzoquinazolinones . Additionally, palladium-catalyzed carbonylative reactions have been used to transform 1-bromo-2-fluorobenzenes with various nucleophiles . These methods could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-1-propoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromo-fluorobenzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations . These studies provide insights into the influence of substituents like bromine and fluorine on the geometry and normal modes of vibrations of the benzene ring. For 2-Bromo-4-fluoro-1-propoxybenzene, similar analyses could be conducted to understand its molecular structure.

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives participate in various chemical reactions, including radical cyclization with alkyne followed by tandem carboxylation , and nucleophilic substitution reactions for the preparation of fluorine-18 labelled synthons . These reactions demonstrate the versatility of bromo-fluorobenzene derivatives in synthesizing complex molecular structures and could be relevant for the chemical reactions involving 2-Bromo-4-fluoro-1-propoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be characterized by their spectroscopic features, electronic properties, and thermodynamic properties at different temperatures . The presence of bromine and fluorine atoms significantly affects these properties, which can be studied using techniques like UV spectroscopy and time-dependent DFT (TD-DFT) . For 2-Bromo-4-fluoro-1-propoxybenzene, similar analyses would provide valuable information about its reactivity and stability.

Scientific Research Applications

Lithium-Ion Batteries

Zhang Qian-y (2014) conducted research on 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive for lithium-ion batteries. The study demonstrated that this additive can polymerize electrochemically to form a protective film, enhancing the battery's thermal stability and lowering flammability without affecting its normal cycle performance. This additive provides overcharge protection and fire retardancy to lithium-ion batteries (Zhang Qian-y, 2014).

Organic Synthesis

Yanan Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen. The study outlines a pilot-scale method for preparing this compound from methyl nitrite and 2-fluoro-4-bromoaniline, offering a feasible approach for large-scale production despite challenges like the high cost and toxicity of some reagents (Yanan Qiu et al., 2009).

Chemistry of Halobenzenes

The study by J. Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a significant compound for 18F-arylation reactions in metallo-organic chemistry. This compound's availability is crucial for advanced organic synthesis and medical applications, like in radiopharmaceuticals (J. Ermert et al., 2004).

Pharmacology and Radiopharmaceuticals

Research by R. Klok et al. (2006) in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) utilized 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, fluorinated with fluorine-18. This process is significant in the development of new radiopharmaceuticals for medical imaging and diagnostics (R. Klok et al., 2006).

properties

IUPAC Name

2-bromo-4-fluoro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASMHWXAIRSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-propoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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